6-Chloro-7-fluoro-1-benzofuran-2-carboxylic acid
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Overview
Description
6-Chloro-7-fluoro-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H4ClFO3. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological and pharmacological activities. This compound is characterized by the presence of chlorine and fluorine atoms at the 6th and 7th positions of the benzofuran ring, respectively, and a carboxylic acid group at the 2nd position .
Mechanism of Action
Target of Action
Benzofuran compounds, to which this compound belongs, have been shown to interact with a variety of targets, including topoisomerase i, sigma receptors, pim-1, farnesyl transferase, and histamine h3 receptors . These targets play crucial roles in various biological processes, including DNA replication, signal transduction, cell growth and differentiation, protein prenylation, and neurotransmission .
Mode of Action
For instance, some benzofuran derivatives inhibit the activity of their target enzymes, leading to disruption of the associated biochemical pathways .
Result of Action
Benzofuran derivatives have been shown to exert a variety of effects at the molecular and cellular levels, including inhibiting enzyme activity, disrupting cell signaling pathways, and inducing cell death .
Preparation Methods
The synthesis of 6-Chloro-7-fluoro-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriately substituted precursors. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Industrial production methods may involve the use of transition-metal catalysis for the cyclization of aryl acetylenes . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
6-Chloro-7-fluoro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens (chlorine and fluorine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Chloro-7-fluoro-1-benzofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
6-Chloro-7-fluoro-1-benzofuran-2-carboxylic acid can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its phototoxic properties.
Angelicin: Exhibits antimicrobial and anticancer activities.
The unique combination of chlorine and fluorine atoms in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties .
Properties
IUPAC Name |
6-chloro-7-fluoro-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFO3/c10-5-2-1-4-3-6(9(12)13)14-8(4)7(5)11/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQZBUTVXUBAGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(O2)C(=O)O)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137767-53-2 |
Source
|
Record name | 6-chloro-7-fluoro-1-benzofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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